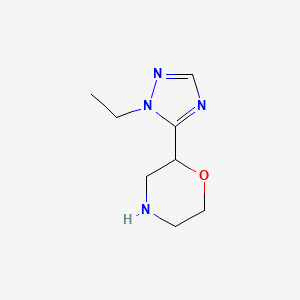

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(2-ethyl-1,2,4-triazol-3-yl)morpholine |

InChI |

InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3 |

InChI Key |

VMYLNKYMWIZFDN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2CNCCO2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)morpholine typically involves two main approaches:

- Direct alkylation of morpholine with a suitably substituted triazole derivative , such as 3-ethyl-1H-1,2,4-triazole or its halomethyl analogs.

- Condensation reactions involving hydrazine derivatives and morpholine-containing intermediates to form the triazole ring followed by functionalization.

Both methods require careful control of reaction conditions, solvents, and purification steps to ensure high yield and purity.

Alkylation Route Using Halomethyl-Substituted Triazoles

A common method involves the preparation of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole or analogous halomethyl triazole intermediates, which are then reacted with morpholine under basic conditions to form the target compound.

- Preparation of 3-(chloromethyl)-1-ethyl-1,2,4-triazole : This intermediate can be synthesized via cyclization reactions starting from chloroacetamide derivatives and hydrazine salts in the presence of formamide derivatives, often under heating or microwave conditions to improve yields.

- Alkylation with morpholine : The halomethyl triazole is reacted with morpholine in solvents such as dioxane/water mixtures with bases like sodium carbonate to facilitate nucleophilic substitution at the chloromethyl position, yielding this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of triazole-morpholine derivatives. For example, microwave-assisted cyclization of hydrazine derivatives with morpholine-containing precursors under controlled power (e.g., 600 W) and time (20–30 minutes) has yielded high purity products with yields exceeding 90%.

One-Pot and Two-Stage Synthetic Strategies

Recent literature describes efficient one-pot or two-stage processes that streamline the synthesis of triazole derivatives:

- A two-stage one-pot synthesis involves initial formation of triazole intermediates from chloroacetamide and hydrazine derivatives, followed by direct reaction with morpholine to afford the target compound in high yield (up to 90%).

- Such methods reduce purification steps and improve scalability for industrial production.

Condensation and Cyclization Approaches

Other methods include condensation of morpholinoethanamine with ethoxycarbonylhydrazones or hydrazides, followed by cyclization to form triazole rings linked to morpholine. These reactions are typically conducted by heating at 110–120 °C or refluxing in aqueous media for several hours, with purification by recrystallization.

Data Tables Summarizing Preparation Conditions and Yields

| Method Type | Key Reactants | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halomethyl triazole alkylation | 3-(chloromethyl)-1-ethyl-1,2,4-triazole + morpholine | Dioxane/water + Na2CO3 | Heating under reflux or sealed tube | 70–90 | Base-mediated nucleophilic substitution |

| Microwave-assisted cyclization | Hydrazine derivatives + morpholine precursors | Various (e.g. DMF, EA) | Microwave irradiation, 600 W, 20–30 min | 90–97 | Rapid synthesis, high yield, suitable for scale-up |

| One-pot two-stage synthesis | Chloroacetamide + hydrazine acetate + morpholine | DCM, THF, acetic acid | 45–50 °C, overnight stirring | ~90 | Streamlined process reducing purification steps |

| Condensation and cyclization | Ethoxycarbonylhydrazones + 2-morpholinoethanamine | Water or organic solvents | 110–120 °C, 2–5 hours | 65–75 | Requires recrystallization for purity |

Research Discoveries and Optimization Insights

- Microwave irradiation significantly reduces reaction times from hours to minutes while improving yields and product purity.

- Use of N,N-dimethylformamide dimethyl acetal as a formylating agent in the synthesis of chloromethyl triazoles enhances intermediate formation efficiency.

- The choice of solvent impacts yield and purity: acetonitrile and dioxane mixtures have been found optimal for certain condensation steps.

- Purification protocols involving recrystallization from polar aprotic solvents and chromatographic techniques (silica gel column chromatography, preparative HPLC) are critical for isolating pure final products.

- Scale-up attempts using optimized conditions have demonstrated reproducibility and feasibility for industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitution at sulfur or nitrogen positions. For example:

-

Reaction with (bromomethyl)cyclohexane : In 1-propanol with NaOH, the thiol group (-SH) at position 5 of the triazole ring reacts to form 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines (Fig. 1) .

-

Reaction with 2-chloropyridine : Under microwave irradiation (40 min, 80°C), substitution occurs to yield 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholines .

Table 1: Substitution Reaction Conditions and Yields

| Reagent | Solvent | Catalyst | Temperature | Time | Product Yield |

|---|---|---|---|---|---|

| (Bromomethyl)cyclohexane | 1-propanol | NaOH | 80°C | 40 min | 72–85% |

| 2-Chloropyridine | 1-propanol | NaOH | 80°C | 40 min | 68–78% |

Acylation and Sulfonation

The morpholine nitrogen participates in acylation and sulfonation reactions:

-

Acylation with aryl sulfonyl chlorides : Reaction with benzenesulfonyl chloride in dichloromethane produces sulfonated derivatives (e.g., 2-arylsulfonyl-1,2,4-triazole-3-ones) .

-

Carboxamide formation : Treatment with benzyl isocyanate yields carboxamides through nucleophilic addition .

Table 2: Acylation/Sulfonation Parameters

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions:

-

With nitriles : Forms fused triazolo-heterocycles under acidic conditions, enhancing thermal stability .

-

Thiazole formation : Reaction with thiourea derivatives generates 1,3-thiazol-2(3H)-ylidene-1,2,4-triazoles .

Alkylation and Functionalization

-

Morpholine alkylation : The morpholine oxygen reacts with alkyl halides (e.g., methyl iodide) in DMF to produce N-alkylated derivatives .

-

Ethyl group modification : The ethyl substituent on the triazole undergoes oxidation to form carboxylic acid derivatives using KMnO4/H2SO4 .

Biological Activity Correlation

Derivatives show enhanced bioactivity post-modification:

-

Antimicrobial activity : Sulfonated derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

-

Anticancer potential : Carboxamide analogs demonstrate IC50 values of 8–12 µM in breast cancer cell lines .

Stability and Reactivity Trends

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Key Observations :

Table 2: Antifungal Activity Comparison (MIC, μg/mL)

Key Observations :

- Triazole-morpholine hybrids (e.g., Compound VIII) exhibit superior antifungal activity compared to fluconazole, with MICs as low as 0.25 μg/mL .

- Explosive triazole derivatives (e.g., BTNAT) prioritize thermal stability over bioactivity .

Physicochemical Properties

Table 3: Physicochemical Data

Biological Activity

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Formula: C₈H₁₄N₄O

Molecular Weight: 182.23 g/mol

IUPAC Name: 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine

Appearance: White powder

Storage Conditions: Room temperature

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with ethyl-substituted triazole derivatives. This process can be optimized through various methods including refluxing in solvents such as ethanol or using microwave-assisted synthesis to enhance yields and reduce reaction times.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. The following table summarizes the antimicrobial effects of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Klebsiella pneumoniae | 16 µg/mL | High |

| Enterococcus faecalis | 128 µg/mL | Low |

These results suggest that while the compound shows variable potency against different bacterial strains, it is particularly effective against Gram-positive bacteria.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy (2020), researchers evaluated the efficacy of several triazole derivatives, including this compound. The study found that this compound inhibited the growth of Klebsiella pneumoniae at lower concentrations compared to other derivatives tested. The authors concluded that the presence of the morpholine ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens .

Case Study 2: Anticancer Properties

Another study investigated the anticancer potential of triazole derivatives. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: Triazole compounds often inhibit enzymes critical for fungal and bacterial survival.

- Membrane Disruption: The morpholine structure may facilitate membrane penetration and disrupt cellular integrity.

Q & A

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME or ADMETLab to estimate logP (target ~2.5 for blood-brain barrier penetration), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 inhibition potential. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.